4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Overview
Description
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is a solid substance that appears as a light yellow to brown powder or crystal . It is also known by the synonym 4-Chloro-7-azaindole .
Synthesis Analysis
The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile and its derivatives often involves chemical modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position has been shown to significantly increase JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile has been studied using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a solid at 20 degrees Celsius . Its molecular weight is 152.58 . The compound has a purity of over 97.0% as determined byScientific Research Applications
Synthesis of Nucleosides and Nucleotides
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used in the synthesis of various nucleosides and nucleotides, which are the building blocks of nucleic acids. This compound serves as a key intermediate in the preparation of analogs that can be incorporated into DNA or RNA, potentially leading to applications in antiviral therapies .
Development of Anticancer Agents
The compound’s structural similarity to purine bases makes it a valuable precursor in the design of small molecules that can interfere with DNA replication. This property is exploited in the development of novel anticancer drugs that target rapidly dividing cells .
Neurological Research
Researchers utilize 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in the study of neurological diseases. It can be used to create compounds that modulate neurotransmitter systems, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease .
Immune System Modulation
This compound is also involved in the synthesis of molecules that can modulate the immune system. It has applications in the development of new immunotherapies for autoimmune diseases and in enhancing the efficacy of vaccines .
Antidiabetic Research
In the field of metabolic disorders, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used to create molecules that can influence insulin signaling pathways. This research aims to develop new treatments for diabetes and related complications .
Antimicrobial and Antiviral Studies
The compound’s versatility extends to the development of antimicrobial and antiviral agents. Its derivatives are studied for their potential to inhibit the growth of harmful bacteria and viruses, contributing to the fight against infectious diseases .
Chemical Biology Probes
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives are used as chemical probes in biology. They help in understanding molecular interactions within cells and can be used to visualize or track biological processes .
Material Science
Lastly, this compound finds applications in material science, where it is used to synthesize organic compounds with specific electronic properties. These materials can be used in the development of organic semiconductors and other electronic devices .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family .
Mode of Action
It’s suggested that the nh moiety at the c4-position is critical for jak inhibition
Biochemical Pathways
Given its potential role as a jak inhibitor, it may impact pathways related to immune response and cell proliferation .
Pharmacokinetics
Its molecular weight of 15258 and solid physical state at 20°C suggest that it may have reasonable bioavailability .
Result of Action
As a potential jak inhibitor, it may have effects on immune response and cell proliferation .
Action Environment
The compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place below 15°C . It is air sensitive, indicating that exposure to air might affect its stability
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJHQBDIDWDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672260 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile | |
CAS RN |
920965-87-3 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920965-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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